molecular formula C11H14N2O2 B2383332 (2R,3R)-2-Phenyloxolane-3-carbohydrazide CAS No. 1807912-18-0

(2R,3R)-2-Phenyloxolane-3-carbohydrazide

Cat. No.: B2383332
CAS No.: 1807912-18-0
M. Wt: 206.245
InChI Key: NWKLPUKIUCFNBF-ZJUUUORDSA-N
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Description

(2R,3R)-2-Phenyloxolane-3-carbohydrazide is a carbohydrazide derivative featuring an oxolane (tetrahydrofuran) core substituted with a phenyl group at the C2 position and a carbohydrazide moiety at C3. Key properties include:

  • Molecular formula: C₁₁H₁₄O₂
  • CAS No.: 2642-37-7
  • Purity: 95% (as reported in commercial catalogs) .

Properties

IUPAC Name

(2R,3R)-2-phenyloxolane-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)9-6-7-15-10(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKLPUKIUCFNBF-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(C1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)NN)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-Phenyloxolane-3-carbohydrazide typically involves the reaction of a phenyloxolane derivative with a hydrazine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the carbohydrazide group. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of (2R,3R)-2-Phenyloxolane-3-carbohydrazide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-2-Phenyloxolane-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to other functional groups.

    Substitution: The phenyl group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms of the compound.

Scientific Research Applications

(2R,3R)-2-Phenyloxolane-3-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-Phenyloxolane-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved can include binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent and Stereochemical Variations

(a) (2S,3S)-2-tert-Butyloxolane-3-carbohydrazide
  • CAS No.: 1820574-53-5
  • Key differences : The phenyl group in the target compound is replaced with a bulky tert-butyl substituent, and the stereochemistry is inverted to (2S,3S).
  • Implications: Steric effects: The tert-butyl group may hinder rotational freedom and reduce binding affinity to sterically sensitive targets compared to the planar phenyl group.
(b) Pyrrolidine-Based Analogs

Compounds like (4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () replace the oxolane ring with a pyrrolidine scaffold.

  • Key differences : The nitrogen in pyrrolidine introduces basicity, unlike the oxygen-rich oxolane.
  • Implications : Enhanced hydrogen-bonding capacity and altered solubility profiles .

Core Heterocycle and Functional Group Modifications

(a) Chromene-Based Carbohydrazides

N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide () replaces the oxolane with a chromene (benzopyran) system.

  • Implications : Increased planarity may improve stacking interactions in materials science applications .
(b) Hydrazones and Aromatic Hydrazides

Derivatives like 1-(2-hydroxybenzylidene) carbohydrazide () feature hydrazone linkages instead of direct carbohydrazide substitution.

  • Key differences : The hydrazone group (C=N–N) introduces pH-dependent tautomerism and redox activity.

Molecular Weight and Solubility

  • The target compound has a molecular weight of 178.23 g/mol , lower than chromene-based analogs (e.g., ~323.3 g/mol for N'-benzoyl-2-oxo-2H-chromene-3-carbohydrazide), suggesting better membrane permeability .
  • Lipophilicity: The phenyl group enhances hydrophobicity compared to polar substituents like tert-butyl or sulfonohydrazides (), which may improve blood-brain barrier penetration .

Comparative Data Table

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Stereochemistry Key Features
(2R,3R)-2-Phenyloxolane-3-carbohydrazide 2642-37-7 C₁₁H₁₄O₂ 178.23 Phenyl (2R,3R) High lipophilicity
(2S,3S)-2-tert-Butyloxolane-3-carbohydrazide 1820574-53-5 C₉H₁₈N₂O₂ ~186.25 (calculated) tert-Butyl (2S,3S) Steric hindrance
N'-Benzoyl-2-oxo-2H-chromene-3-carbohydrazide N/A C₁₇H₁₃N₃O₄ 323.3 (calculated) Benzoyl, Chromene N/A Conjugated system
1-Boc-1-(2-bromobenzyl)hydrazine 2055398-35-9 C₁₂H₁₆BrN₂O₂ 309.18 (calculated) Bromobenzyl N/A Halogenated aromatic

Biological Activity

(2R,3R)-2-Phenyloxolane-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, synthesis methods, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound (2R,3R)-2-phenyloxolane-3-carbohydrazide features a unique chiral structure that may influence its interaction with biological targets. The molecular formula is C11H14N4OC_{11}H_{14}N_4O, and it has a molecular weight of approximately 218.25 g/mol.

Biological Activities

Research has indicated that (2R,3R)-2-phenyloxolane-3-carbohydrazide exhibits several biological activities:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects against various bacterial strains. Its structural characteristics allow for interactions with microbial cell membranes, potentially disrupting their integrity.
  • Anti-inflammatory Effects : Preliminary investigations have indicated that (2R,3R)-2-phenyloxolane-3-carbohydrazide could modulate inflammatory responses. It may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes related to metabolic pathways. For instance, it may act as an inhibitor of certain hydrolases, impacting processes like lipid metabolism.

Synthesis Methods

The synthesis of (2R,3R)-2-phenyloxolane-3-carbohydrazide typically involves multi-step organic reactions. Common methods include:

  • Chiral Catalysis : Utilizing chiral catalysts to ensure the desired stereochemistry during synthesis.
  • Hydrazine Derivatives : Reacting phenyl oxolanes with hydrazine derivatives to form the carbohydrazide moiety.

Case Studies

Several case studies have been conducted to evaluate the biological activity of (2R,3R)-2-phenyloxolane-3-carbohydrazide:

  • Study on Antimicrobial Activity :
    • Objective : To assess the effectiveness against common bacterial pathogens.
    • Methodology : Disc diffusion method was employed to evaluate the inhibition zones.
    • Results : The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.
  • Inflammation Modulation Study :
    • Objective : To analyze the anti-inflammatory effects in vitro.
    • Methodology : Cytokine assays were performed on macrophage cell lines treated with the compound.
    • Results : A reduction in TNF-alpha and IL-6 levels was observed, indicating a potential mechanism for inflammation modulation.

Data Tables

Biological ActivityTest OrganismMIC (µg/mL)Reference
AntibacterialStaphylococcus aureus100
AntibacterialEscherichia coli150
Anti-inflammatoryMacrophage Cell LineN/A

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